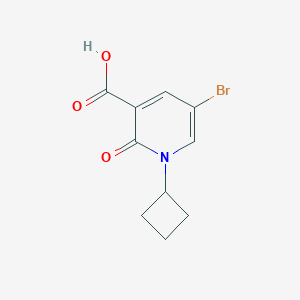
Ethyl 2-amino-3-fluoro-6-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-fluoro-6-methoxybenzoate typically involves the esterification of 2-amino-3-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-3-fluoro-6-methoxybenzoate.
Reduction: Formation of ethyl 2-amino-3-fluoro-6-methoxybenzyl alcohol.
Substitution: Formation of ethyl 2-amino-3-hydroxy-6-methoxybenzoate or ethyl 2-amino-3-amino-6-methoxybenzoate.
Applications De Recherche Scientifique
Ethyl 2-amino-3-fluoro-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-fluoro-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-fluoro-6-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-chloro-6-methoxybenzoate: Contains a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
Ethyl 2-amino-3-fluoro-6-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and stability.
Ethyl 2-amino-3-fluoro-6-methylbenzoate: Contains a methyl group instead of a methoxy group, which can alter its hydrophobicity and overall chemical behavior.
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
ethyl 2-amino-3-fluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3 |
Clé InChI |
YSYBZIFNSZDKNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1N)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)





![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)


